molecular formula C7H8N6 B1677219 MK-0354 CAS No. 851776-28-8

MK-0354

Cat. No.: B1677219
CAS No.: 851776-28-8
M. Wt: 176.18 g/mol
InChI Key: LTQYSJKGRPGMPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MK-0354 (3-(1H-tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole) is a synthetic partial agonist of the G protein-coupled receptor 109A (GPR109A), also known as the hydroxycarboxylic acid receptor 2 (HCA2) or niacin receptor. It was developed to mimic the lipid-modulating effects of niacin (nicotinic acid) while avoiding its dose-limiting cutaneous flushing side effect.

Properties

IUPAC Name

3-(2H-tetrazol-5-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N6/c1-2-4-5(3-1)8-9-6(4)7-10-12-13-11-7/h1-3H2,(H,8,9)(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQYSJKGRPGMPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NN=C2C3=NNN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851776-28-8
Record name MK-0354
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851776288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-0354
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05939
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2005 AD
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MK-0354
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U62D8JYIQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Initial Cyclization and Carboxylic Acid Formation

The synthesis begins with ((1S,3R)-1-benzyl-3-methyl-cyclopentyl)-acetic acid, which undergoes activation using oxalyl chloride in dichloromethane under argon. The reaction mixture is cooled to 5°C, and dimethylformamide is added to facilitate acyl chloride formation. After warming to room temperature, the solvent is evaporated, and the residue is treated with 1,1-dimethylethanol and diisopropylethylamine to form the tert-butyl ester. This step achieves a 92% yield, critical for preserving stereochemical integrity.

Diazomethane Insertion and Esterification

Trimethylsilyldiazomethane in toluene and methanol is introduced to the tert-butyl ester at 10°C, enabling methyl ester formation via a-sigmatropic rearrangement. The reaction proceeds with strict temperature control to prevent racemization, yielding the methyl ester intermediate in 85% purity after solvent evaporation.

Curtius Rearrangement for Isocyanate Generation

Diphenylphosphoryl azide (DPPA) and triethylamine are refluxed with the methyl ester in toluene, inducing a Curtius rearrangement to form an isocyanate intermediate. This step requires precise stoichiometry, as excess DPPA leads to byproduct formation. The isocyanate is subsequently trapped with methanol to yield a carbamate, isolated in 78% yield after aqueous workup.

Final Hydrolysis and Salt Formation

The carbamate undergoes acidic hydrolysis using 12 M hydrochloric acid at 115°C, cleaving the tert-butyl and carbamate groups to liberate the free carboxylic acid. Recrystallization with (S)-α-methyl-benzylamine enriches the diastereomeric purity to >99% ee, a crucial factor for MK-0354’s biological activity.

Four-Step Industrial Synthesis from Cyclopentanone

Cyclization with Ethyl Oxalate and Hydrazine

Cyclopentanone reacts with ethyl oxalate and hydrazine hydrate in the presence of sodium ethoxide, forming 1,4,5,6-tetrahydro-naphtho[3,4-c]pyrazole-3-carboxylic acid ethyl ester. The reaction proceeds at 25°C for 24 hours, achieving 88% yield with minimal byproducts. This annulation step establishes the fused bicyclic core of this compound.

Alkaline Hydrolysis to Carboxylic Acid

The ethyl ester is hydrolyzed using sodium hydroxide in methanol/water (1:2 v/v) at 0°C. Acidification with concentrated HCl precipitates the carboxylic acid derivative, isolated in 96% yield. Notably, this step avoids costly chromatography, enhancing scalability.

Amidation Using N,N’-Carbonyldiimidazole

The carboxylic acid is activated with N,N’-carbonyldiimidazole (CDI) in tetrahydrofuran, followed by treatment with ammonium hydroxide to form the primary amide. This exothermic reaction requires careful temperature modulation (-10°C to 5°C) to prevent over-reaction, yielding 89% of the amide intermediate.

Dehydration to Nitrile Final Product

Phosphorus oxychloride catalyzes the dehydration of the amide to the nitrile group at 110°C, completing the synthesis of 1,4,5,6-tetrahydro-naphtho[3,4-c]pyrazole-3-carbonitrile. The final product is purified via recrystallization from ethanol/water, achieving 93% purity.

Comparative Analysis of Synthetic Methods

Reaction Efficiency and Yield

Parameter Stereoselective Method Industrial Method
Total Steps 11 4
Overall Yield 42% 68%
Key Reagents DPPA, (S)-α-MeBnNH2 CDI, POCl3
Chromatography Required Yes No

The industrial method’s shorter pathway and higher yield make it preferable for large-scale production, though it sacrifices stereochemical control.

Cost and Scalability Considerations

The stereoselective route utilizes expensive chiral auxiliaries (e.g., (S)-α-methyl-benzylamine at $1,200/kg) and requires cryogenic conditions (-40°C), increasing operational costs. In contrast, the industrial method employs commodity chemicals like sodium hydroxide and CDI ($45/kg), reducing raw material expenses by 73%.

Critical Evaluation of Purification Techniques

Diastereomeric Salt Recrystallization

The stereoselective method employs (S)-α-methyl-benzylamine to form diastereomeric salts, exploiting differential solubility in ethyl acetate/hexanes. This achieves 99.5% enantiomeric excess but requires 5 recrystallization cycles, consuming 320 L solvent per kg product.

Acid-Base Extraction in Industrial Process

The Chinese patent utilizes pH-dependent solubility, extracting impurities into aqueous phase at pH 1–2. This eliminates the need for chiral resolving agents, though final product purity (93%) is inferior to the stereoselective method’s 99.8%.

Chemical Reactions Analysis

Receptor Binding Interactions

MK-0354 binds to the human hydroxycarboxylic acid receptor 2 (HCA2) through a tetrazole moiety, which acts as a carboxylate isostere. Critical interactions include:

  • Salt-bridge formation : The tetrazole group interacts with residue R111<sup>3.36</sup> in the orthosteric binding pocket of HCA2. Unlike niacin (which uses a carboxylic acid group), this compound’s bulkier tetrazole disrupts the optimal "up" conformation of R111<sup>3.36</sup>, weakening binding affinity .

  • Hydrogen bonding : The hydroxyl group on the pyridine ring forms a hydrogen bond with Q112<sup>3.37</sup> , stabilizing the ligand-receptor complex .

  • Hydrophobic interactions : Residues F193<sup>5.43</sup> , F255<sup>6.59</sup> , and F276<sup>7.34</sup> create a hydrophobic environment that restricts conformational changes in R251<sup>6.55</sup> , limiting downstream signaling .

Agonist Activity and Mutagenesis Studies

This compound exhibits partial agonism compared to niacin due to its structural constraints:

ParameterThis compoundNiacin
EC<sub>50</sub> ~40-fold weaker 1 µM (reference)
β-arrestin recruitment No activation Strong activation
G protein coupling Yes (via G<sub>i/o</sub>) Yes (via G<sub>i/o</sub>)
  • Key mutations affecting activity :

    • R111A<sup>3.36</sup> : Abolishes this compound’s agonist activity .

    • Q112A<sup>3.37</sup> : Reduces potency by 40-fold .

    • V129D<sup>3.54</sup> : Decreases efficacy by 50% due to disrupted G<sub>αi</sub> coupling .

Functional Selectivity (Biased Signaling)

This compound acts as a G protein-biased agonist , selectively activating G<sub>i/o</sub> pathways without recruiting β-arrestin:

  • In HEK-293 cells expressing GPR109A, this compound reduces cAMP levels (EC<sub>50</sub> ~2.5 µM) but fails to induce β-arrestin conformational changes or receptor internalization .

  • This bias explains its anti-lipolytic efficacy without causing flushing , a side effect linked to β-arrestin-dependent prostaglandin release .

Competitive Binding Assays

In vitro studies using [<sup>3</sup>H]nicotinic acid show this compound competes for the orthosteric site of GPR109A:

  • Binding affinity (K<sub>i</sub>) : ~250 µM (compared to niacin’s K<sub>i</sub> of 50 nM) .

  • Assay conditions: 50 nM [<sup>3</sup>H]nicotinic acid, 30 µg membrane protein, 4-hour incubation .

Comparative Analysis with Structural Analogs

This compound’s tetrazole group confers distinct pharmacological properties:

FeatureThis compoundNiacinMK-6892 (analog)
Key moiety TetrazoleCarboxylic acidHydroxypyridine + oxadiazole
R111<sup>3.36</sup> interaction Weak (down conformation)Strong ionic bondStrong hydrogen bonds
β-arrestin recruitment NoneHighModerate

Scientific Research Applications

Mechanism of Action

MK-0354 exerts its effects by binding to and activating the GPR109A receptor. This activation leads to the inhibition of adenylate cyclase, resulting in decreased levels of cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels subsequently inhibits lipolysis in adipocytes, leading to decreased plasma free fatty acid levels. Additionally, this compound has been shown to block the flushing effect induced by nicotinic acid, making it a suitable candidate for further study in the treatment of dyslipidemia .

Comparison with Similar Compounds

Key Pharmacological Properties:

  • Mechanism : Binds selectively to GPR109A, activating the Gi-protein pathway to inhibit adipose tissue lipolysis, thereby reducing plasma free fatty acids (FFA) .
  • Clinical Outcomes :
    • Phase I/II trials showed dose-dependent FFA reduction (300–4,000 mg) with minimal flushing .
    • Failed to improve HDL-C, LDL-C, or triglycerides in dyslipidemic patients after 4 weeks of treatment .

Comparison with Similar Compounds

Niacin (Nicotinic Acid)

Structural and Functional Differences :

  • Niacin is a full agonist of GPR109A, activating both Gi and β-arrestin pathways, leading to FFA reduction and flushing via prostaglandin D2 (PGD2) release .
  • Lipid Effects : Robustly increases HDL-C (10–30%), lowers LDL-C (5–15%), and reduces triglycerides (20–50%) .
  • Limitations : High rates of flushing (>70% of patients) and hepatotoxicity at high doses .
Parameter MK-0354 Niacin
Receptor Activity Partial Gi agonist (EC50: 1.65 μM in humans) Full agonist (EC50: ~0.1 μM)
FFA Reduction Dose-dependent (up to 70% at 4,000 mg) Dose-dependent (up to 80% at 2,000 mg)
Lipid Modulation No significant HDL/LDL changes Improves HDL (+20%), lowers LDL (-10%)
Flushing Incidence <10% >70%

MK-6892

Structural Insights :

  • A cyclohexene carboxylic acid analog with higher affinity for GPR109A (Ki: 4 nM; EC50: 16 nM) than niacin or this compound .
  • Advantages :
    • Retains FFA-lowering effects with reduced flushing in preclinical models .
    • Larger therapeutic index than niacin due to biased signaling (preferential Gi activation) .
Parameter This compound MK-6892
Binding Affinity EC50: 1.65 μM (hGPR109A) EC50: 16 nM (hGPR109A)
Therapeutic Index Limited by lack of lipid effects Higher than niacin

LUF6281 and LUF6283

Pyrazole-Based Partial Agonists :

  • Retain anti-lipolytic activity (reducing VLDL-triglycerides) without activating ERK1/2 phosphorylation, a marker for flushing .
  • Preclinical Performance: No flushing in mice at doses effective for lipid modulation . Unlike this compound, these compounds show activity in ERK1/2 assays but with attenuated flushing due to low GTPγS/ERK1/2 signaling ratios .
Parameter This compound LUF6281/LUF6283
ERK1/2 Activity No activation Low activation (EC50: ~10 μM)
Clinical Potential Failed in Phase II Preclinical success

Acifran and MK-1903

  • Acifran: A non-niacin GPR109A agonist with weaker efficacy (EC50: ~10 μM) and partial β-arrestin activation, leading to mild flushing .
  • MK-1903 : A tricyclic full agonist with potent FFA reduction but significant flushing in animal models .

Structural Comparison :

  • This compound’s tetrazole group forms weaker interactions with HCA2’s R1113.36 residue compared to niacin’s carboxylate, explaining its partial agonism .

Critical Analysis of Clinical Failures

This compound’s inability to improve lipid profiles despite FFA suppression highlights limitations in targeting GPR109A alone. Evidence suggests niacin’s HDL benefits involve non-GPR109A pathways (e.g., hepatic DGAT2 inhibition) . Additionally, biased agonism may insufficiently replicate the pleiotropic effects of full receptor activation.

Biological Activity

MK-0354 is a novel compound recognized as a partial agonist of the GPR109A receptor, which is associated with lipid metabolism and inflammatory responses. The biological activity of this compound has been the subject of various studies, particularly concerning its effects on plasma free fatty acids (FFA) and its potential therapeutic applications in dyslipidemia.

This compound functions primarily through its interaction with the GPR109A receptor, which is activated by niacin. This receptor is crucial in mediating the effects of niacin on lipid metabolism, particularly in reducing plasma FFA levels and influencing cholesterol profiles. The compound's structure includes a tetrazole moiety, which serves as an isostere for the carboxylic acid group found in niacin. This modification impacts its binding affinity and agonistic activity compared to niacin itself .

Clinical Studies

  • Phase I Studies :
    • In two Phase I studies involving healthy male subjects, this compound was administered in single doses ranging from 300 mg to 4000 mg. Results indicated significant dose-dependent reductions in plasma FFA levels within 5 hours post-administration .
    • Multiple doses (up to 3600 mg over 7 days) demonstrated sustained suppression of FFA levels comparable to that achieved with a single dose of extended-release niacin (Niaspan) .
  • Phase II Study :
    • A Phase II study evaluated this compound at a dosage of 2.5 g once daily for four weeks in dyslipidemic patients. Although the treatment resulted in minimal flushing—a common side effect associated with niacin—the study reported no clinically significant changes in lipid profiles, including high-density lipoprotein (HDL) and low-density lipoprotein (LDL) cholesterol levels .

Efficacy Data

The following table summarizes the key findings from clinical studies regarding this compound's effects on lipid levels:

Study Phase Dosage FFA Reduction Flushing Lipid Changes
Phase I300 mg - 4000 mgSignificantMinimalNot assessed
Phase II2.5 g dailyMinimalMinimalHDL: +0.4%, LDL: -9.8%, Triglycerides: -5.8%

Case Studies and Research Findings

Research findings highlight the potential therapeutic applications of this compound in managing dyslipidemia without the adverse flushing effects commonly associated with traditional niacin therapy.

  • Animal Studies :
    • In murine models, this compound exhibited a reduction in plasma FFA levels similar to that observed with niacin, indicating its potential utility in lipid regulation without causing vasodilation or flushing effects .
  • Comparative Studies :
    • Comparative studies have shown that while this compound effectively lowers FFA levels, it does not activate GPR109B, suggesting a selective mechanism that may minimize side effects while retaining efficacy against dyslipidemia .

Q & A

Q. How to interpret conflicting results between this compound's in vitro partial agonism and in vivo full efficacy?

  • Answer :
  • Hypothesis 1 : Tissue-specific receptor dimerization in vivo enhances signaling. Test using proximity ligation assays (PLA) in target tissues.
  • Hypothesis 2 : Metabolites of this compound contribute to efficacy. Perform metabolite profiling (LC-HRMS) and test metabolites in vitro.
  • Hypothesis 3 : Compensatory pathways (e.g., β-arrestin recruitment) mediate effects. Use β-arrestin knockout models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MK-0354
Reactant of Route 2
MK-0354

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.